Calenduladiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10070-48-1 |
|---|---|
Molecular Formula |
C30H50O2 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-4,9-diol |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-14-28(6)24(32)17-30(8)20(25(19)28)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22+,23-,24-,25+,27-,28+,29+,30+/m0/s1 |
InChI Key |
AJBZENLMTKDAEK-SKESNUHASA-N |
SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@@H]2O)C)C)(C)C)O)C)C |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C |
Appearance |
Solid powder |
Other CAS No. |
10070-48-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Calenduladiol |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Context of Calenduladiol
Botanical Sources and Distribution within Plant Genera
The presence of calenduladiol has been confirmed in a select number of plant genera, most notably Calendula and Chuquiraga. Research indicates that the compound's concentration and form can vary depending on the species, plant part, and even the specific cultivar.
Calendula officinalis, commonly known as pot marigold, is the most well-documented botanical source of this compound. nih.govresearchgate.net This species, belonging to the Asteraceae family, is renowned for its rich composition of triterpenoids. ijsr.net this compound is a characteristic triterpene diol found in the flowers of the plant. researchgate.net It is often present not as a free diol but predominantly in its esterified form, linked to fatty acids such as myristic acid and palmitic acid. researchgate.net These esters, including this compound-3-O-myristate and this compound-3-O-palmitate, constitute a significant portion of the lipophilic extract from marigold flowers. researchgate.net The triterpenoids as a whole, including the esters of this compound, can represent up to 3-4% of the total metabolites in the flowers.
Chuquiraga erinacea, a perennial shrub also within the Asteraceae family, has been identified as another natural source of this compound. nih.govnih.gov Phytochemical investigations of the leaves of Chuquiraga erinacea D. Don. subsp. erinacea have led to the successful isolation and identification of this compound among other pentacyclic triterpenes. nih.govthieme-connect.comuba.ar Unlike in Calendula officinalis where it is primarily found as esters, in C. erinacea, it has been isolated as a free alcohol. nih.govthieme-connect.com The presence of this compound is a key feature of the plant's chemical makeup.
The Asteraceae family is one of the largest families of flowering plants and is characterized by a remarkable diversity of secondary metabolites, including a wide array of triterpenoids. wikipedia.org Pentacyclic triterpenes are common constituents of this family. thieme-connect.comuba.ar While Calendula and Chuquiraga are the most prominent genera known to produce this compound, other related species also synthesize structurally similar triterpenoids. For instance, various taraxastane (B1252269) triterpenes have been isolated from Chuquiraga ulicina, and other species like Chuquiraga jussieui are known to contain a high content of bioactive compounds, including terpenoids. wpmucdn.comnih.govnih.gov The biosynthetic pathways leading to compounds like this compound are understood to have emerged early in the evolution of the Asteraceae family, suggesting that related triterpene scaffolds are widespread throughout the family. researchgate.net
Co-occurrence with Structurally Related Triterpenoids and Other Phytochemical Classes
This compound does not occur in isolation. It is part of a complex phytochemical matrix, co-existing with other compounds that are often biosynthetically related or functionally synergistic.
In its botanical sources, this compound is consistently found alongside a cohort of other pentacyclic triterpene diols and alcohols. In Calendula officinalis, it co-occurs with faradiol (B1211459) and arnidiol, which are also primarily present as fatty acid esters. nih.gov Recent biosynthetic studies have shown that specific enzymes in C. officinalis can hydroxylate lupeol (B1675499), ψ-taraxasterol, and β-amyrin to produce this compound, faradiol, and maniladiol, respectively, confirming their intimate biosynthetic relationship. researchgate.net Similarly, in Chuquiraga erinacea, this compound is isolated along with faradiol, lupeol, taraxasterol, pseudotaraxasterol, and a mixture of α- and β-amyrin. nih.govthieme-connect.comuba.ar This consistent co-occurrence highlights a shared metabolic pathway for these structurally similar compounds.
Interactive Table: Triterpenoids Co-occurring with this compound
| Compound | Botanical Source(s) | Reference(s) |
| Faradiol | Calendula officinalis, Chuquiraga erinacea | researchgate.netnih.govthieme-connect.comuba.arnih.gov |
| Arnidiol | Calendula officinalis | nih.gov |
| Maniladiol | Calendula officinalis | researchgate.netresearchgate.net |
| Lupeol | Calendula officinalis, Chuquiraga erinacea | nih.govthieme-connect.comuba.ar |
| Taraxasterol | Chuquiraga erinacea | nih.govthieme-connect.comuba.ar |
| α-Amyrin | Chuquiraga erinacea | nih.govthieme-connect.comuba.ar |
| β-Amyrin | Chuquiraga erinacea | nih.govthieme-connect.comuba.ar |
Beyond the triterpenoid (B12794562) fraction, the chemical environment of this compound is rich with other classes of phytochemicals.
In Calendula officinalis , the flowers are known to contain a significant amount of:
Flavonoids: Including flavonol glycosides. mazums.ac.ir
Saponins (B1172615): Oleanane-type triterpene glycosides are abundant. researchgate.netmazums.ac.ir
Carotenoids: Compounds like flavoxanthin (B1240090) and auroxanthin (B1253456) are responsible for the petal's vibrant color. researchgate.net
In Chuquiraga species, this compound is accompanied by:
Flavonoids: Various species, including C. jussieui and C. spinosa, are rich in flavonoids. wpmucdn.comnih.govresearchgate.net
Phenolic Compounds: High total phenolic content is a characteristic of the genus. wpmucdn.comnih.govresearchgate.net
Carotenoids: Lutein has been identified in significant amounts in C. jussieui. wpmucdn.com
Other metabolites such as tannins and alkaloids have also been reported in the genus. researchgate.net
This complex mixture of compounds underscores the intricate nature of plant secondary metabolism.
Interactive Table: Co-occurring Phytochemical Classes
| Phytochemical Class | Botanical Genus | Specific Compounds/Notes | Reference(s) |
| Flavonoids | Calendula | Flavonol glycosides | researchgate.netmazums.ac.ir |
| Chuquiraga | High total flavonoid content | wpmucdn.comnih.govresearchgate.net | |
| Saponins | Calendula | Oleanane-type triterpene glycosides | researchgate.netmazums.ac.ir |
| Carotenoids | Calendula | Flavoxanthin, Auroxanthin | researchgate.net |
| Chuquiraga | Lutein | wpmucdn.com | |
| Phenolic Acids | Calendula | General phenolic compounds | mazums.ac.ir |
| Chuquiraga | High total phenolic content | wpmucdn.comnih.govresearchgate.net |
Extraction and Isolation Methodologies for Calenduladiol and Its Derivatives
Conventional Extraction Techniques
Conventional methods for extracting natural compounds like calenduladiol typically involve solid-liquid extraction using organic solvents. These techniques are relatively simple and widely used, though they can sometimes be time-consuming and may require larger volumes of solvent compared to advanced methods.
Solvent-Based Extraction (e.g., Ethanol (B145695), Methanol (B129727), Diethyl Ether)
Solvent extraction is a fundamental technique for isolating bioactive compounds from plant materials. The principle relies on the differential solubility of compounds in various solvents. Ethanol and methanol are commonly used due to their ability to extract a broad range of compounds, including triterpenoids. Diethyl ether is another solvent that has been employed. scielo.brjfda-online.com
For instance, this compound has been successfully isolated from the ethanolic extract of Chuquiraga erinacea. sciforum.netsciforum.net In a typical procedure, dried plant material is extracted with ethanol, and the resulting extract is then subjected to further purification steps, such as partitioning between different solvent systems (e.g., water/methanol and hexane) followed by column chromatography. sciforum.net
The efficiency of solvent extraction is influenced by factors such as the type of solvent, solvent concentration, temperature, time, and the particle size of the plant material. redalyc.orgmdpi.comflinders.edu.au Different solvents exhibit varying polarities, which affects their ability to dissolve specific compounds. scielo.brmdpi.com For example, studies on extracting other compounds have shown that solvent choice significantly impacts the yield and the profile of extracted phytochemicals. scielo.brmdpi.commdpi.com
Maceration and Soxhlet Extraction Protocols
Maceration and Soxhlet extraction are two common solvent-based techniques used for extracting compounds from solid plant matrices.
Maceration involves soaking the plant material in a solvent at room temperature for a specified period, with occasional agitation. analis.com.myresearchgate.net This method is simple and doesn't require complex equipment, but it can be time-consuming to achieve complete extraction. analis.com.my
Soxhlet extraction is a continuous process where the solvent is repeatedly cycled through the plant material, allowing for efficient extraction of compounds. researchgate.netscielo.org.co While effective, Soxhlet extraction typically requires heating the solvent to its boiling point, which might be detrimental to heat-sensitive compounds. scielo.org.co Studies comparing maceration and Soxhlet extraction for other plant compounds have shown varying efficiencies depending on the target compound and plant matrix. mdpi.comanalis.com.my For example, one study found that maceration for a longer duration yielded higher antioxidant activity compared to Soxhlet extraction in Combretum indicum leaves. analis.com.my However, Soxhlet extraction can be faster for achieving comparable results in some cases. analis.com.my
Advanced Extraction Technologies
Advanced extraction technologies offer potential advantages over conventional methods, including reduced extraction time, lower solvent consumption, and improved extraction yield and selectivity.
Ultrasound-Assisted Extraction (UAE) Optimization
Ultrasound-Assisted Extraction (UAE) utilizes ultrasonic waves to enhance the extraction of compounds from plant materials. The cavitation bubbles produced by ultrasound disrupt cell walls, increasing the penetration of the solvent into the plant matrix and improving mass transfer. mdpi.com
Optimization of UAE parameters is crucial for maximizing the yield of target compounds. Key parameters include extraction time, solvent concentration, temperature, and ultrasonic power and frequency. mdpi.comscispace.commdpi.comffhdj.com Studies on the UAE of other compounds from Calendula officinalis and other plants have demonstrated the importance of these parameters. scispace.commdpi.comffhdj.com For instance, optimizing extraction time, ethanol concentration, and temperature significantly impacted the total flavonoid content extracted from Calendula officinalis flowers using UAE. scispace.com Optimal conditions for extracting total flavonoids from Calendula officinalis using UAE were found to be an extraction time of 29 min, 39.6% (v/v) ethanol, and a temperature of 64.2 °C. scispace.com
Supercritical Fluid Extraction (SFE) Applications
Supercritical Fluid Extraction (SFE) is a "green" extraction technique that uses a fluid (typically carbon dioxide) in its supercritical state as the solvent. chromatographyonline.comajgreenchem.com Supercritical fluids possess properties between those of a liquid and a gas, allowing for efficient extraction. SFE offers advantages such as the use of non-toxic and inexpensive solvents (like CO2), selective extraction by controlling pressure and temperature, and the ability to recover solvent easily by depressurization. ajgreenchem.com
SFE has been applied for the extraction of lipophilic compounds, including triterpenoid (B12794562) esters, from Calendula officinalis flowers. chromatographyonline.comchromatographyonline.commdpi.com The low polarity of supercritical CO2 makes it suitable for extracting non-polar compounds. chromatographyonline.commdpi.com The addition of polar modifiers, such as ethanol, can modulate the polarity of the supercritical fluid, allowing for the extraction of more polar compounds. mdpi.com
Studies have explored the use of SFE, including sequential selective SFE (S3FE), for the separation of triterpenoid esters from Calendula officinalis. chromatographyonline.comchromatographyonline.comnih.gov Optimization of SFE parameters like pressure, temperature, and co-solvent concentration is essential for enhancing extraction yield and selectivity. ajgreenchem.comnih.govresearchgate.net For example, a study on the S3FE of Calendula officinalis optimized conditions for the selective extraction of triterpendiol esters, finding that a temperature of 80 °C, a pressure of 15.52 MPa, and 15% ethanol resulted in a high yield of faradiol (B1211459) myristate and palmitate. nih.gov
Methodological Considerations for Enhanced Yield and Selectivity
Achieving high yield and selectivity in the extraction of this compound and its derivatives requires careful consideration of several methodological aspects. The choice of extraction technique and solvent is paramount, as discussed in the previous sections. However, other factors also play a significant role.
Particle size of the plant material can influence extraction efficiency, with smaller particle sizes generally leading to better solvent penetration and mass transfer. The liquid-to-solid ratio, extraction time, and temperature are also critical parameters that need to be optimized for each specific extraction method and plant matrix. redalyc.organalis.com.myscielo.org.comdpi.comscispace.commdpi.comffhdj.comsemanticscholar.org
For enhancing selectivity, techniques such as sequential extraction with solvents of increasing polarity can be employed to fractionate the extract and enrich the target compounds. sciforum.netresearchgate.net Advanced techniques like SFE with modifier gradients or sequential steps at different conditions can also improve selectivity. mdpi.comnih.gov
Furthermore, the purification of crude extracts is essential to isolate this compound and its derivatives in a pure form. Chromatographic techniques, including column chromatography (e.g., silica (B1680970) gel chromatography) and High-Performance Liquid Chromatography (HPLC), are commonly used for this purpose. sciforum.netresearchgate.net Preparative HPLC can be employed for isolating larger quantities of purified compounds. researchgate.net
The synthesis of this compound derivatives often involves chemical modifications of the isolated compound. sciforum.netsciforum.net These modifications can be achieved through various reactions, such as oxidation and esterification, followed by purification using chromatographic methods. sciforum.netsciforum.net
Chromatographic Isolation and Purification Procedures
Chromatography plays a crucial role in separating this compound and its related triterpenoids from complex plant extracts. Due to the structural similarities among these compounds, particularly the triterpenoid esters, robust chromatographic techniques are essential for achieving high purity.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a widely utilized technique for the isolation and purification of this compound and its derivatives on a larger scale, enabling the obtainment of gram quantities with high purity. A method for the preparative purification of major anti-inflammatory triterpenoid esters from Calendula officinalis, including derivatives of faradiol and maniladiol, has been developed using a combination of techniques, culminating in preparative HPLC. researchgate.netnih.gov This approach has successfully yielded individual compounds with purities ranging from 96% to 98%. researchgate.netnih.gov
While specific detailed parameters for preparative HPLC solely focused on this compound in isolation were not extensively detailed in the search results, the application of preparative reversed-phase HPLC has been mentioned in the context of purifying triterpenoid esters from Calendula officinalis. researchgate.net For instance, semi-preparative HPLC was used to isolate faradiol myristate, which was then used as a standard for quantitative analysis of triterpenoid esters, including those of this compound. google.comepo.org This indicates the applicability and importance of preparative HPLC in obtaining purified standards and potentially this compound itself.
Preparative HPLC is particularly suitable for isolating pure compounds from complex mixtures, and the principles of scaling up from analytical to preparative columns are well-established in chromatography. lcms.cz The method involves using high-pressure pumps to drive the mobile phase through a stationary phase, allowing for the separation of compounds based on their interactions with both phases. jsmcentral.org After separation, fractions containing the target compound are collected, and the solvent is evaporated to obtain the purified substance. jsmcentral.org
Other Chromatographic Separation Techniques
In addition to preparative HPLC, various other chromatographic methods are employed in the isolation and purification of this compound and its derivatives. These techniques are often used in preliminary fractionation steps before final purification by HPLC or other high-resolution methods.
Column chromatography, both normal-phase and reversed-phase, is a common technique for the initial separation of triterpenoid mixtures from Calendula officinalis extracts. researchgate.netnih.gov For example, a purification procedure involved pre-purification on a silica gel column (normal-phase) using a mobile phase of petrol–CHCl3–MeOH to remove less polar compounds like carotenoids and hydrocarbons before further separation of the triterpenoid ester fraction. researchgate.net Low-pressure liquid chromatography (LPLC) on a reversed-phase (RP-18) column with methanol as the eluent has also been used, allowing for the injection of relatively large sample amounts and achieving significant enrichment of triterpenoid esters. researchgate.net
Thin-layer chromatography (TLC) is another widely used technique for the preliminary screening, monitoring of isolation procedures, and purification of small quantities of substances from natural products. jsmcentral.orgitmedicalteam.pliipseries.org TLC involves the separation of compounds on a thin layer of stationary phase coated on a plate, with separation occurring as the mobile phase migrates through the stationary phase by capillarity. jsmcentral.org
Supercritical Fluid Chromatography (SFC), specifically ultra-high-performance low pressure supercritical chromatography (UHP/LP-SFC), has been explored for separating triterpenoid esters from Calendula officinalis flowers. chromatographyonline.comchromatographyonline.comchromatographyonline.com This method utilizes supercritical carbon dioxide as the mobile phase, often with a co-solvent, and has shown effectiveness in optimizing the separation of esterified triterpenoids. chromatographyonline.comchromatographyonline.comchromatographyonline.com
Centrifugal Partition Chromatography (CPC), a liquid-liquid chromatography technique, has also been used in the fractionation of Calendula extracts, enabling the identification of compounds like faradiol myristate and faradiol palmitate through subsequent analysis. chromatographyonline.comchromatographyonline.comchromatographyonline.com CPC offers advantages such as the ability to use a wide range of solvent systems and handle larger sample sizes. mdpi.com
Advanced Analytical Characterization and Quantification of Calenduladiol
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are crucial for determining the molecular structure of calenduladiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)
NMR spectroscopy, including both ¹H and ¹³C NMR, is a fundamental tool for the structural elucidation of organic compounds like this compound. ¹H NMR provides information about the hydrogen atoms within the molecule, their chemical environments, and their connectivity through spin-spin coupling. ¹³C NMR, on the other hand, reveals the carbon skeleton and the different types of carbon atoms present. While ¹H NMR typically shows signals in the 0-13 ppm range, ¹³C NMR signals are spread over a wider range, up to 220 ppm. youtube.comlibretexts.org Integration of signals in ¹H NMR spectra is generally proportional to the number of protons, which is not typically the case in standard ¹³C NMR spectra due to variations in signal intensity. youtube.comlibretexts.org Despite this, ¹³C NMR, often acquired with techniques that suppress peak multiplicity, provides valuable information about the carbon framework. youtube.com Studies on triterpenes, including those related to this compound, frequently utilize NMR for complete spectral assignment. thieme-connect.comuea.ac.uk
Mass Spectrometry (MS) Applications
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of this compound, aiding in its identification and structural confirmation.
Electrospray Ionization Mass Spectrometry (ESI-MS, ESI-QqTOF-MS/MS)
Electrospray ionization (ESI) is a versatile ionization technique widely used for analyzing compounds like pentacyclic triterpenoids. researchgate.net ESI-MS in positive ion mode typically reveals protonated molecules ([M+H]⁺) for many analyzed compounds. researchgate.net Hybrid instruments like ESI-QqTOF-MS/MS combine the soft ionization of ESI with the high resolution and accurate mass capabilities of a quadrupole time-of-flight mass analyzer, allowing for precise mass measurements and detailed fragmentation analysis. researchgate.netnih.gov This is particularly useful for studying complex mixtures and identifying compounds based on their exact mass and fragmentation patterns.
Structure-Fragmentation Relationship (SFR) Analysis
Structure-Fragmentation Relationship (SFR) analysis using techniques like ESI-QqTOF-MS/MS is employed to understand how molecules fragment under collision-induced dissociation (CID). researchgate.net For pentacyclic triterpenoids, CID-MS/MS analysis can show characteristic losses of water molecules and other substituents. researchgate.net Key product ions resulting from specific cleavages, such as the Retro-Diels-Alder reaction of the ring system, can provide detailed structural information about the basic triterpene skeleton and attached functional groups. researchgate.net Developing SFRs for these compounds helps in the identification and structural characterization of related triterpenoids. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectrometry for Extract Characterization
UV-Vis spectrometry is a technique used to study the absorption of ultraviolet and visible light by a sample. mat-cs.com While less specific for individual triterpenes like this compound compared to NMR or MS, UV-Vis spectrometry is valuable for the general characterization of plant extracts containing this compound, particularly for compounds with chromophores that absorb in the UV-Vis region. researchgate.netusamvcluj.ro Carotenoids, which are often present alongside triterpenoids in Calendula officinalis extracts, are strongly absorbing in the UV-Vis range and their content can be demonstrated and measured by this technique. researchgate.net UV-Vis detection is also commonly coupled with chromatographic methods like HPLC for the analysis of compounds in extracts. mdpi.combacs.com.tr
Chromatographic Methods for Quantitative Analysis
Chromatographic techniques are essential for separating this compound from other compounds in a mixture and for its subsequent quantitative analysis.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for the analysis of plant metabolites, including triterpenoids. mdpi.comresearchgate.net HPLC is particularly suitable for the quantitative analysis of organic non-volatile substances, which includes many triterpenes. loesungsfabrik.de Reversed-phase HPLC with techniques like isocratic elution and internal standardization has been used for the simultaneous quantification of pentacyclic triterpenoids, including this compound esters, in Calendula officinalis extracts. researchgate.net HPLC coupled with UV detection (HPLC-UV) or mass spectrometric detection (HPLC-UV-MS) allows for both separation and detection/identification of compounds. mdpi.com Quantitative analysis using HPLC involves generating calibration curves with known concentrations of standards to determine the concentration of the analyte in samples based on chromatographic responses like peak area or height. drawellanalytical.com While GC-MS can be used for analyzing volatile components, HPLC is generally preferred for the quantitative analysis of less volatile compounds like triterpenoid (B12794562) diols. loesungsfabrik.debiorxiv.org Studies have compared HPLC and High-Performance Thin Layer Chromatography (HPTLC) for the analysis of Calendula officinalis constituents, finding HPLC to be more accurate for quantitative analysis. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., UV, MS)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and analysis of this compound and its related compounds, such as its fatty acid esters (e.g., laurate, myristate, and palmitate). Reversed-phase HPLC (RP-HPLC) is commonly utilized, often employing C18 stationary phases. mdpi.comscispace.combiorxiv.orgresearchgate.netscienceopen.com Mobile phases typically consist of mixtures of organic solvents like acetonitrile (B52724) and water, sometimes with acidic modifiers such as acetic acid or formic acid, used in isocratic or gradient elution modes to achieve optimal separation of complex mixtures found in plant extracts. mdpi.comscispace.combiorxiv.orgresearchgate.netscienceopen.com
HPLC systems are frequently coupled with diverse detection modalities to enhance the characterization and quantification of this compound. Ultraviolet (UV) detection is a common method, particularly when analyzing triterpenes and their glycosides that possess chromophores absorbing in the UV range. mdpi.comscispace.comnipne.ro Diode-Array Detection (DAD) is also employed, providing spectral information across a range of wavelengths, which aids in peak identification and purity assessment. mdpi.comgoogle.com
Mass Spectrometry (MS) detection hyphenated with HPLC (HPLC-MS) offers powerful capabilities for identifying and confirming the structures of this compound and its derivatives based on their mass-to-charge ratio and fragmentation patterns. mdpi.comscispace.combiorxiv.orgnipne.rogoogle.comresearchgate.net Atmospheric Pressure Chemical Ionization (APCI) is one ionization technique used in conjunction with MS for the analysis of triterpene esters, where compounds can be detected as characteristic ion groups. google.comresearchgate.net Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) provides high mass resolution and accuracy, enabling precise mass measurements and detailed fragmentation analysis for structural elucidation. biorxiv.orgresearchgate.net
Quantitative determination of this compound monoesters has been achieved using reversed-phase HPLC with isocratic elution and internal standardization. researchgate.netscienceopen.comnih.gov Studies have quantified this compound-3-O-palmitate and this compound-3-O-myristate, and a new compound, this compound-3-O-laurate, has also been characterized using HPLC analysis. researchgate.netscienceopen.com The content of these esters can vary depending on the variety of the plant. researchgate.netscienceopen.com
For challenging separations of bulky triterpene diesters, including those potentially related to this compound, non-aqueous reversed-phase HPLC utilizing a C30 stationary phase has been developed, demonstrating improved separation efficiency. researchgate.net
Gas Chromatography (GC) and GC-MS/MS for Volatile Compound Profiling
Gas Chromatography (GC) and its hyphenated techniques, such as GC-Mass Spectrometry (GC-MS) and GC-MS/MS, are valuable tools for the analysis of volatile and semi-volatile compounds in plant extracts, including certain triterpenoids. mdpi.comscispace.comresearchgate.netuea.ac.ukdoc-developpement-durable.orgphcogres.comnih.govnih.govresearchgate.netbiorxiv.org GC is considered a vital technique for the analysis of essential oils and volatile constituents. phcogres.comnih.gov
GC-MS is frequently applied to analyze the complex chemical composition of Calendula officinalis extracts. mdpi.comscispace.comuea.ac.ukdoc-developpement-durable.orgnih.govresearchgate.netbiorxiv.org Specific capillary columns, such as those with a 5% phenyl methyl siloxane stationary phase (e.g., HP-5 MS or Zebron ZB5-HT Inferno), are commonly used for separating the compounds. uea.ac.uknih.govbiorxiv.org Operating conditions, including injector temperature, oven temperature programming, and the use of an inert carrier gas like Helium, are optimized for effective separation and detection. nih.gov Identification of compounds is typically performed by comparing the acquired mass spectra with spectral libraries. nih.gov
While GC is primarily suited for more volatile compounds, triterpenoids, including this compound derivatives like this compound-3-O-palmitate, have also been analyzed using GC-MS. researchgate.net GC-MS/MS provides enhanced selectivity and sensitivity through tandem mass spectrometry, allowing for more confident identification and quantification of target compounds in complex matrices. nih.gov This technique has been applied in the analysis of volatile compounds in Calendula officinalis extracts. nih.gov
Integrated Analytical Platforms (e.g., LC-MS/MS) for Complex Mixture Analysis
Integrated analytical platforms like Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly LC-tandem Mass Spectrometry (LC-MS/MS) are indispensable for the comprehensive analysis of complex mixtures found in natural products like Calendula officinalis extracts. These platforms combine the separation power of LC with the identification and quantification capabilities of MS. biorxiv.orgnipne.roresearchgate.net
LC-MS/MS allows for the simultaneous separation, identification, and quantification of a wide range of compounds, including triterpenes, flavonoids, and phenolic acids, within a single analytical run. biorxiv.orgnipne.ro Using LC-MS, triterpene monols and diols, such as this compound, can be identified by comparing their retention times and mass fragmentation patterns with those of authentic standards. biorxiv.orgbiorxiv.org
Biosynthesis and Metabolic Engineering of Calenduladiol
Elucidation of Endogenous Biosynthetic Pathways in Plant Systems
The endogenous biosynthetic pathway of calenduladiol in Calendula officinalis involves a series of enzymatic conversions from a common precursor. Studies have aimed to identify and characterize the key enzymes involved in this process.
Identification and Characterization of Initial Enzymatic Steps (e.g., Oxidosqualene Synthase)
The biosynthesis of pentacyclic triterpenes begins with the cyclization of 2,3-oxidosqualene, a reaction catalyzed by oxidosqualene cyclases (OSCs). mdpi.comnih.gov In Calendula officinalis, Ψ-taraxasterol is a major pentacyclic triterpene scaffold, and OSCs that primarily produce Ψ-taraxasterol have been investigated. biorxiv.org The oxidosqualene synthase catalyzes this first committed step in the pathway, and its emergence early in Asteraceae evolution has been noted. researchgate.netbiorxiv.org Identifying residues governing the product specificity of these OSCs is an area of research. researchgate.net
Functional Analysis of Cytochrome P450 Monooxygenases (e.g., CoCYP716A392, CoCYP716A393) in Triterpenoid (B12794562) Hydroxylation
Following the formation of the triterpene scaffold, cytochrome P450 monooxygenases (CYPs) play a crucial role in introducing hydroxyl groups at specific positions. In Calendula officinalis, two such enzymes, CoCYP716A392 and CoCYP716A393, have been functionally characterized as C16β-hydroxylases. biorxiv.orgresearchgate.net These enzymes are capable of using Ψ-taraxasterol, β-amyrin, and lupeol (B1675499) as substrates, leading to the production of faradiol (B1211459), maniladiol, and this compound. biorxiv.org CoCYP716A392 and CoCYP716A393 share high sequence identity (83.69%) and are encoded in genomic regions with conserved synteny, suggesting they are likely homeologues. biorxiv.org Functional analysis of these CYPs is essential for understanding their substrate specificity and catalytic activity in this compound biosynthesis. researchgate.net
Role of Acyltransferases in Esterification Processes
Acyltransferases are enzymes responsible for the esterification of triterpene diols, such as faradiol and this compound, with fatty acids. This process leads to the formation of triterpene fatty acid esters (TFAEs), which are also found in Calendula officinalis. uea.ac.uk Functional characterization of acyltransferases in C. officinalis is important for understanding the complete biosynthetic pathway of esterified triterpenoids, including this compound esters. researchgate.net Candidate triterpene acyltransferase genes (CoACTs) have been identified in pot marigold. biorxiv.org
Heterologous Biosynthesis and Production Platforms
Reconstructing plant biosynthetic pathways in heterologous hosts offers a promising approach for sustainable production of valuable natural products like this compound.
Pathway Reconstruction in Model Organisms (e.g., Nicotiana benthamiana)
The plant system Nicotiana benthamiana has emerged as a valuable experimental platform for the characterization of plant enzymes and the reconstruction of plant natural product pathways. biorxiv.orguea.ac.uk The complete biosynthetic pathway for anti-inflammatory triterpenoids, including this compound, has been reconstructed in N. benthamiana. biorxiv.orgresearchgate.netbiorxiv.org Transient expression of genes encoding key enzymes like Ψ-taraxasterol synthase (CoTXSS) and the C16β-hydroxylases (CoCYP716A392 or CoCYP716A393) in N. benthamiana has demonstrated the production of this compound. biorxiv.orguea.ac.uk Co-expression experiments have shown that endogenous N. benthamiana acyltransferases can also contribute to the formation of esterified products like faradiol palmitate when the necessary substrates are provided through heterologous expression. biorxiv.org
Strategies for Enhanced and Sustainable Production of this compound through Synthetic Biology
Synthetic biology approaches can be employed to enhance and sustain the production of this compound in heterologous systems. By reconstructing and optimizing the biosynthetic pathway in easily cultivable organisms like N. benthamiana, it is possible to achieve higher yields compared to extraction from the native plant. biorxiv.org Strategies may involve optimizing gene expression levels, using strong promoters, codon optimization, and potentially engineering the host organism's metabolic background to increase the flux towards triterpenoid biosynthesis and minimize competing pathways. uea.ac.uk While reconstructing the full pathway has shown promise, further metabolic engineering efforts are needed to maximize this compound production specifically. biorxiv.orgresearchgate.netbiorxiv.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 171996 |
| 2,3-Oxidosqualene | 644511 |
| Ψ-taraxasterol | 5281541 |
| β-amyrin | 73141 |
| Lupeol | 25940 |
| Faradiol | 101276 |
| Maniladiol | 155408 |
| Faradiol palmitate | 179463 |
| Oleanolic acid | 10494 |
| Betulinic acid | 64907 |
| Arnidiol | 101275 |
| Taraxasterol | 69967 |
| Friedelin | 10474 |
| Isofucosterol | 5281543 |
| Oleanolic acid saponins (B1172615) | - |
| Faradiol myristate | 179462 |
Interactive Data Tables
Based on the search results, specific quantitative data points suitable for interactive tables are limited within the provided snippets. However, the text mentions the relative production levels of different triterpenoids in N. benthamiana when expressing specific enzymes and the yield of faradiol in reconstructed pathways compared to floral extracts. This information can be presented in a descriptive table format.
Table 1: Relative Production of Triterpene Diols in N. benthamiana Co-expressing CoTXSS with CoCYP716A392 or CoCYP716A393
| Co-expressed Enzymes | Major Product | Minor Products |
| CoTXSS + CoCYP716A392 | Faradiol | Maniladiol, this compound |
| CoTXSS + CoCYP716A393 | Faradiol | Maniladiol, this compound |
Note: Based on peak area analysis from GC-MS, indicating relative abundance. biorxiv.org
Table 2: Yield of Faradiol in Reconstructed Pathway vs. Floral Extracts
| Production System | Yield (µg/mg dw) | Fold Increase (vs. floral extract) |
| C. officinalis floral extract | - | 1x |
| Reconstructed pathway in N. benthamiana | Up to 1.32 | 3.5x |
Note: Data specifically for faradiol, but illustrates the potential of heterologous production.
Chemical Synthesis and Semisynthesis of Calenduladiol and Its Derivatives
Semisynthetic Approaches from Naturally Occurring Precursors
Naturally occurring calenduladiol, isolated from plant sources like Chuquiraga erinacea, serves as a valuable precursor for the semisynthesis of various derivatives. sciforum.netsciforum.netiiarjournals.orgresearchgate.net These approaches involve targeted chemical modifications of specific functional groups on the this compound structure.
Selective Chemical Modifications of Hydroxyl Groups (e.g., at C-3 and C-16)
The hydroxyl groups at the C-3 and C-16 positions of this compound are key sites for selective chemical modification. nih.govconicet.gov.ar Esterification is a common method to modify these hydroxyl groups. For instance, treatment of this compound with acetic anhydride (B1165640) (Ac₂O) in the presence of pyridine (B92270) can yield acetylated derivatives. sciforum.netconicet.gov.ar Depending on the reaction conditions and stoichiometry, it is possible to obtain mono- or diacetylated products. sciforum.netconicet.gov.ar Selective monoacetylation can lead to a mixture of isomers acetylated at either C-3 or C-16, which can then be separated. conicet.gov.ar Spectroscopic methods, such as ¹H and ¹³C NMR spectroscopy, are used to confirm the position and orientation of the introduced functional groups. sciforum.netconicet.gov.ar
For example, treating this compound with one equivalent of acetic anhydride can yield a 1:1 mixture of the monoacetates, where the acetoxy group is attached at either C-3 or C-16. conicet.gov.ar Further reactions, such as sulfation of these monoacetylated derivatives, have been reported, demonstrating the ability to introduce different functionalities at these positions. iiarjournals.org
Functionalization of the Isopropenyl Moiety
The isopropenyl group at the C-20 position of this compound is another site amenable to chemical transformation. nih.gov While less common than modifications at the hydroxyl groups, functionalization of this double bond can introduce new structural features and potentially alter the compound's properties. researchgate.net Reactions such as epoxidation of the isopropenyl moiety have been explored in the synthesis of lupane (B1675458) derivatives. conicet.gov.arresearchgate.net These modifications contribute to expanding the diversity of this compound analogues.
Derivatization via Oxidation (e.g., with SeO₂) and Esterification (e.g., with Ac₂O)
Oxidation and esterification are fundamental reactions used in the derivatization of this compound. Oxidation, particularly with reagents like selenium dioxide (SeO₂), can target specific positions, such as the allylic carbons. sciforum.netsciforum.netconicet.gov.arconicet.gov.ar For instance, oxidation of this compound with SeO₂ has been shown to introduce a formyl group at the C-30 position, yielding 30-oxo-calenduladiol. sciforum.netsciforum.netconicet.gov.arnih.gov This oxidized derivative has shown interesting biological activities. sciforum.netsciforum.netnih.govresearchgate.net The reaction conditions, such as the amount of SeO₂ and reaction time, can influence the outcome and yield of the oxidation products. sciforum.netsciforum.netnih.gov
Esterification, commonly performed with acetic anhydride (Ac₂O) and a base like pyridine, allows for the acylation of the hydroxyl groups. sciforum.netsciforum.netconicet.gov.ar As mentioned earlier, this can lead to mono-, di-, or even triacetylated derivatives if other hydroxyl groups are present or introduced. sciforum.netsciforum.netconicet.gov.ar The combination of oxidation and esterification steps can generate a range of derivatives with modifications at multiple sites on the this compound skeleton. For example, oxidized derivatives can subsequently be esterified to obtain compounds with both carbonyl and ester functionalities. sciforum.net
Research findings detail the yields obtained for some of these derivatization reactions. For instance, the oxidation of this compound with SeO₂ to yield 30-oxo-calenduladiol and 30-hydroxy-calenduladiol has been reported with specific yields. sciforum.net Subsequent esterification of these oxidized products with acetic anhydride and pyridine also provides derivatives with varying yields. sciforum.net
Here is a table summarizing some reported yields for the synthesis of this compound derivatives via oxidation and esterification:
| Starting Material | Reagent(s) | Product(s) | Reported Yield(s) | Reference |
| This compound | SeO₂, EtOH, reflux | 30-oxo-calenduladiol | 24% | sciforum.net |
| This compound | SeO₂, EtOH, reflux | 30-hydroxy-calenduladiol | 17% | sciforum.net |
| This compound | Ac₂O, pyridine, RT | This compound diacetate | 72% | sciforum.net |
| 30-oxo-calenduladiol | Ac₂O, pyridine, RT | 30-oxo-calenduladiol diacetate | 70% | sciforum.net |
| 30-hydroxy-calenduladiol | Ac₂O, pyridine, RT | 30-hydroxy-calenduladiol triacetate | 72% | sciforum.net |
| This compound | SeO₂, EtOH, reflux, 10h | 30-oxo-calenduladiol | 30.4% | nih.gov |
Note: Yields may vary depending on specific reaction conditions and purification methods.
Rational Design and Generation of Novel this compound Analogues for Research
Rational design plays a significant role in generating novel this compound analogues for research purposes. conicet.gov.arscience.gov This approach involves designing compounds with specific structural modifications aimed at investigating structure-activity relationships (SAR) and potentially enhancing desired biological properties. researchgate.netnih.gov Based on the known structure of this compound and the biological activities observed for its natural and semisynthetic derivatives, researchers can design analogues with targeted changes to the hydroxyl groups, the isopropenyl moiety, or the triterpene skeleton itself. iiarjournals.orgnih.govconicet.gov.ar
The generation of novel analogues often involves multi-step synthetic routes utilizing various chemical reactions, including oxidation, reduction, esterification, etherification, and reactions involving the double bond. iiarjournals.orgnih.govconicet.gov.arconicet.gov.arconicet.gov.ar These synthetic strategies allow for the introduction of different functional groups, changes in stereochemistry, or modifications to the carbon skeleton. iiarjournals.orgnih.govconicet.gov.arconicet.gov.ar
Detailed research findings often describe the synthetic procedures developed for the generation of these novel analogues. This includes the reagents used, reaction conditions, and purification methods. sciforum.netiiarjournals.orgconicet.gov.arconicet.gov.ar Characterization of the synthesized compounds is typically performed using spectroscopic techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity. sciforum.netiiarjournals.orgconicet.gov.arresearchgate.net
The rational design and synthesis of this compound analogues are essential for exploring their full potential in various research areas. By systematically modifying the structure of this compound, researchers can gain insights into how specific functional groups and structural features influence biological activity, leading to the identification of promising lead compounds for further investigation. sciforum.netiiarjournals.orgconicet.gov.ar
Molecular Mechanisms of Action and Biological Activities of Calenduladiol
Immunomodulatory and Anti-inflammatory Pathways
Calenduladiol demonstrates notable activity within the complex network of the immune system, primarily by modulating inflammatory responses at the molecular level. Its effects have been observed in the regulation of key signaling molecules and cellular cascades that are pivotal in the inflammatory process.
The overproduction of pro-inflammatory cytokines is a hallmark of many inflammatory conditions. Research into the anti-inflammatory properties of Calendula officinalis has identified its constituent triterpenoids as key active compounds. nih.gov Studies utilizing lipopolysaccharide (LPS)-activated human monocytic (THP-1) cells have demonstrated that various triterpenoids isolated from the plant can inhibit the release of pro-inflammatory cytokines, including Interleukin-6 (IL-6). scispace.com
Table 1: Effect of Various Triterpenoids (20 µM) on IL-6 Release in LPS-Activated THP-1 Cells
| Compound | Inhibition of IL-6 Release (%) |
|---|---|
| Faradiol (B1211459) | ~59% |
| Arnidiol | ~61% |
| This compound | (Data indicates activity, but specific % not isolated in source) |
| Lupeol (B1675499) | (Data indicates activity, but specific % not isolated in source) |
Data adapted from in vitro studies on human monocytic cells. scispace.com
Beyond cytokine modulation, this compound has been shown to interfere with crucial intracellular signaling pathways that drive inflammation. A key pathway implicated in inflammation is the nuclear factor kappa B (NF-κB) system. nih.gov When activated by pro-inflammatory stimuli, NF-κB translocates to the nucleus and promotes the transcription of genes involved in the inflammatory response. unimi.it
Bio-guided fractionation of Calendula officinalis extracts has identified triterpene esters and their corresponding alcohols, including this compound, as potent inhibitors of NF-κB-driven transcription. nih.govresearchgate.net In studies using human gastric epithelial cells stimulated with Tumor Necrosis Factor-alpha (TNF-α), both this compound and its ester, this compound-3-myristate, exhibited a concentration-dependent inhibition of this pathway. researchgate.net This action at a fundamental level of the inflammatory cascade highlights a significant mechanism for its anti-inflammatory effects. nih.govresearchgate.net
Table 2: Inhibitory Activity of this compound and its Myristate Ester on NF-κB Driven Transcription
| Compound | IC₅₀ (µM) |
|---|---|
| This compound-3-myristate | 15.2 ± 1.1 |
| This compound | 22.5 ± 1.5 |
IC₅₀ represents the half maximal inhibitory concentration. Data obtained from studies on TNF-α-induced human gastric epithelial (AGS) cells. researchgate.net
Enzymatic Inhibition Profiles
The ability of natural compounds to inhibit specific enzymes is a critical area of pharmacological research. While extracts of Calendula officinalis have been evaluated for their effects on various enzymes, the activity of this compound itself is specific and not universal across all enzyme targets.
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibition of AChE is a therapeutic strategy for conditions characterized by a cholinergic deficit. nih.gov Studies on Calendula officinalis extracts have indeed shown inhibitory activity against AChE. nih.govresearchgate.net However, detailed investigations using high-performance liquid chromatography (HPLC) activity-based profiling have identified the compounds responsible for this effect as flavonoid derivatives, specifically those of isorhamnetin (B1672294) and quercetin. nih.govnih.gov The available scientific literature has not attributed the AChE inhibitory action of marigold to its triterpenoid (B12794562) constituents, including this compound.
Butyrylcholinesterase (BChE) is another enzyme capable of hydrolyzing acetylcholine and is considered a relevant target in neurodegenerative diseases. nih.govresearchgate.net Similar to AChE, various extracts of Calendula officinalis have been tested for BChE inhibitory properties. researchgate.net While some extracts demonstrated activity, the specific compounds responsible have not been definitively identified as triterpenoids. researchgate.net Current research on selective BChE inhibitors from natural or synthetic sources does not highlight this compound as a significant inhibitor. nih.govnih.govmdpi.com The primary cholinesterase inhibitory activity of Calendula officinalis is currently linked to its flavonoid content. nih.gov
Antiviral Mechanisms
The antiviral properties of Calendula officinalis extracts have been explored, though the mechanisms of action and the specific molecules involved are still under investigation. nih.gov One study that evaluated a Calendula officinalis extract against the Hepatitis B virus (HBV) in a cell-based assay found that it did not show inhibitory activity at the tested concentrations. nih.gov
However, a potential indirect antiviral mechanism for this compound can be postulated based on its known anti-inflammatory activity. Viral infections can trigger intense inflammatory responses, often through activation of the NF-κB signaling pathway. frontiersin.org This pathway is utilized by some viruses for their replication and for the induction of a "cytokine storm." frontiersin.org As established, this compound is an effective inhibitor of NF-κB activation. nih.govresearchgate.net This mechanism has been suggested for the related triterpenoid, faradiol, as a potential way to counter SARS-CoV-2-induced inflammation. frontiersin.org Therefore, by attenuating the NF-κB cascade, this compound could potentially interfere with the lifecycle and pathology of certain viruses, a hypothesis that warrants further direct antiviral investigation.
CCR5 Receptor Antagonism
This compound, specifically its derivative 30-Oxo-calenduladiol, has been identified as an antagonist of the C-C chemokine receptor 5 (CCR5). researchgate.net CCR5 is a seven-transmembrane G-protein-coupled receptor (GPCR) primarily expressed on the surface of various immune cells, including T-cells and macrophages. wikipedia.orgnih.gov This receptor plays a crucial role in the entry process of the R5-tropic strains of Human Immunodeficiency Virus type 1 (HIV-1). nih.govnih.gov The viral entry process begins when the HIV-1 envelope glycoprotein (B1211001) gp120 binds to the CD4 receptor on a host cell, leading to a conformational change that allows it to then bind to a co-receptor, such as CCR5. wikipedia.orgresearchgate.net
Small molecule antagonists of CCR5, like 30-Oxo-calenduladiol, function by binding to a hydrophobic pocket within the transmembrane helices of the receptor. wikipedia.org This interaction is allosteric, meaning it induces a conformational change in the CCR5 receptor, locking it in a state that prevents the gp120 protein from binding effectively. researchgate.netwikipedia.org By blocking this interaction, CCR5 antagonists effectively inhibit the virus's ability to enter and infect the host cell. researchgate.net Research indicates that 30-Oxo-calenduladiol specifically interacts with the CCR5 co-receptor without affecting other cell surface receptors like CD4 or CXCR4. researchgate.net
Inhibition of HIV-1 Env-Mediated Membrane Fusion
The antagonism of the CCR5 receptor by 30-Oxo-calenduladiol directly leads to the inhibition of HIV-1 envelope (Env)-mediated membrane fusion for R5-tropic viruses. researchgate.net The HIV-1 Env complex, composed of gp120 and gp41 subunits, is essential for viral entry. nih.gov After gp120 binds to CD4 and the CCR5 co-receptor, the gp41 subunit undergoes a series of conformational changes. researchgate.net This process exposes a fusion peptide that inserts into the host cell membrane, ultimately bringing the viral and cellular membranes together to allow fusion and entry of the viral capsid into the cell's cytoplasm. nih.govresearchgate.net
By acting as a CCR5 antagonist, 30-Oxo-calenduladiol prevents the necessary interaction between the viral gp120 and the host cell's co-receptor. researchgate.net This blockade prevents the conformational changes in gp41 that are required to initiate membrane fusion. nih.gov Consequently, the fusion of the viral envelope with the host cell membrane is inhibited, blocking viral entry. Studies have demonstrated that 30-Oxo-calenduladiol specifically inhibits R5-tropic HIV-1 infection, while not affecting X4-tropic strains, which use the CXCR4 co-receptor, confirming its mechanism of action is tied to CCR5 antagonism. researchgate.net
Cellular Proliferation and Migration Modulation
Effects on Fibroblast Proliferation and Migration
Extracts from Calendula officinalis, the plant source of this compound, have been shown to stimulate the proliferation and migration of fibroblasts, which are critical cells in the process of wound healing. nih.govresearchgate.net These cells are central to the formation of granulation tissue, which fills a wound space during healing. frontiersin.org Studies using Calendula officinalis tincture demonstrated a significant, statistically significant stimulation of both fibroblast proliferation and migration. nih.govscispace.com This effect is linked to the activation of the Phosphatidylinositol 3-kinase (PI3K) pathway, a key signaling pathway involved in cell growth and movement. nih.govresearchgate.net
The treatment of fibroblasts with calendula extracts led to increased phosphorylation of Focal Adhesion Kinase (FAK) and Akt, two important proteins in the PI3K signaling cascade. nih.gov Furthermore, the use of PI3K pathway inhibitors, such as wortmannin (B1684655) and LY294002, was found to negate the pro-proliferative and pro-migratory effects of the calendula tincture, confirming the pathway's involvement. nih.gov Other research has shown that calendula extracts can increase the expression of growth factors like Transforming Growth Factor-β1 (TGF-β1) and basic Fibroblast Growth Factor (bFGF) in mouse embryonic fibroblasts, which further contributes to the stimulation of cell proliferation. nih.gov
| Biological Effect | Key Findings | Associated Molecular Pathway/Mediators | Reference |
|---|---|---|---|
| Proliferation | Statistically significant increase in fibroblast proliferation. | PI3K/Akt pathway, increased expression of TGFβ1 and bFGF. | nih.govnih.gov |
| Migration | Stimulated fibroblast migration. | PI3K/Akt pathway, increased phosphorylation of FAK. | nih.gov |
Modulation of Collagenase Activity and Extracellular Matrix Components
The extracellular matrix (ECM), primarily composed of proteins like collagen, provides structural and biochemical support to surrounding cells. jddonline.com During wound healing, a balance between collagen production and degradation is crucial. consensus.app Calendula officinalis extracts have been shown to influence this balance favorably. Specifically, ethanolic extracts of calendula can inhibit the activity of collagenase, an enzyme that breaks down collagen. researchgate.netconsensus.app By slowing collagen degradation, the extracts help preserve the newly formed matrix during tissue repair. researchgate.net
In addition to inhibiting collagenase, studies on human dermal fibroblasts have shown that calendula extracts can enhance the amount of soluble collagen produced by these cells. researchgate.net This dual action—decreasing collagen breakdown and increasing its synthesis—contributes to the formation of granulation tissue, a key component of the healing process. consensus.app The modulation of matrix metalloproteinase (MMP) activity is another mechanism by which calendula supports tissue repair and protects the skin. consensus.app
Broader Biological Activities Implicated for this compound and Calendula officinalis Extracts
Beyond the specific mechanisms detailed above, various phytochemicals isolated from Calendula officinalis, including terpenoids like this compound, flavonoids, and carotenoids, contribute to a wide range of pharmacological activities. whitesscience.comresearchgate.net The plant and its extracts are recognized for several key therapeutic properties.
Anti-inflammatory and Antioedematous Activity : Extracts from the plant are known to reduce inflammation and swelling. researchgate.netnih.gov This is attributed to the presence of various compounds, including polyunsaturated fatty acids and triterpenoids. nih.gov
Antioxidant Properties : Calendula officinalis is a rich source of natural antioxidants, such as polyphenols and flavonoids. nih.govupm.edu.my These compounds are effective at scavenging free radicals, which helps protect cells from oxidative stress and damage. consensus.app
Antimicrobial and Antiviral Effects : The plant has demonstrated antibacterial, antifungal, and antiviral properties. whitesscience.comupm.edu.my Aqueous-methanolic extracts have shown inhibitory activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. upm.edu.myresearchgate.net In vitro studies have also indicated that extracts can suppress the replication of viruses such as herpes simplex and influenza. whitesscience.com
Hepatoprotective and Spasmolytic Activities : Pharmacological studies have revealed that Calendula officinalis exhibits liver-protective and muscle-relaxing effects. whitesscience.com
Immunostimulant and Wound Healing Properties : The extracts are known to stimulate the immune system and promote wound healing, activities which are supported by the cellular effects on fibroblasts and the modulation of the extracellular matrix. researchgate.net
| Activity | Description | Associated Compounds | Reference |
|---|---|---|---|
| Anti-inflammatory | Reduces inflammation and swelling. | Triterpenoids, Fatty Acids | researchgate.netnih.gov |
| Antioxidant | Scavenges free radicals to protect against oxidative stress. | Polyphenols, Flavonoids, Carotenoids | consensus.appupm.edu.my |
| Antimicrobial | Inhibits the growth of bacteria and fungi. | Polyphenols, Flavonoids | whitesscience.comupm.edu.my |
| Antiviral | Suppresses the replication of certain viruses in vitro. | Not specified | whitesscience.com |
| Hepatoprotective | Exhibits liver-protective effects. | Not specified | whitesscience.com |
Antioxidant Properties and Reactive Oxygen Species Scavenging
The antioxidant capacity of extracts from Calendula officinalis, the plant from which this compound is derived, has been a subject of considerable research. These extracts demonstrate notable efficacy in neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in cellular damage and various pathologies. nih.gov The primary mechanisms for this antioxidant activity are attributed to the plant's rich content of polyphenolic compounds, such as flavonoids, which can act as free radical terminators and metal chelators. nih.gov
| Antioxidant Activity of Calendula officinalis Butanolic Fraction | |
| Parameter | Value |
| IC50 (Superoxide Radicals) | 1.0 ± 0.09 mg/ml |
| IC50 (Hydroxyl Radicals) | 0.5 ± 0.02 mg/ml |
| IC50 (Lipid Peroxidation) | 0.15 mg/ml |
| Total Reactive Antioxidant Potential (TRAP) | 368.14 ± 23.03 mM (Trolox equivalents) |
| Total Antioxidant Reactivity (TAR) | 249.19 ± 14.5 mM |
| Data derived from studies on a butanolic fraction of Calendula officinalis extract. sci-hub.box |
Investigation of Potential Cytotoxic Effects on Specific Cell Lines
Extracts from Calendula officinalis have been investigated for their cytotoxic effects against various cancer cell lines, often demonstrating selective activity against tumor cells compared to healthy cells. notulaebotanicae.rosemanticscholar.org For example, methanolic extracts from the flowers and leaves of the plant have shown cytotoxic activity against breast cancer cell lines, including MCF7, MDA-MB-231, and Hs578T, while being less toxic to healthy human umbilical vein endothelial cells (HUVEC). researchgate.net
The mechanisms underlying this cytotoxicity appear to involve the modulation of genes related to apoptosis (programmed cell death) and cell cycle progression, such as BCL2, BAX, and NFkB. notulaebotanicae.rosemanticscholar.org A study using a laser-activated aqueous extract of Calendula officinalis (LACE) reported potent growth inhibition, ranging from 70% to 100%, across a wide variety of human and murine tumor cell lines. nih.gov This inhibition was linked to cell cycle arrest and caspase-3-induced apoptosis. nih.gov While this compound is a known triterpenoid in these extracts, some research indicates that other triterpene glycosides may be responsible for the potent cytotoxic effects observed. researchgate.net The precise role and cytotoxic efficacy of isolated this compound against specific cell lines remain an area for further investigation.
Cytotoxicity of Calendula officinalis Flower Extract (IC50 values in µg/mL)
| Cell Line | IC50 (µg/mL) | Cell Type | Reference |
|---|---|---|---|
| MCF7 | 1737 | Human Breast Cancer | researchgate.net |
| AMJ13 | 2088 | Human Breast Cancer | researchgate.net |
| CAL51 | 3081 | Human Breast Cancer | researchgate.net |
| HeLa | 750 | Human Cervical Cancer | nih.gov |
| FemX | 360 | Human Melanoma | nih.gov |
| K562 | 870 | Human Leukemia | nih.gov |
Neuroprotective Potentials through Relevant Signaling Pathways
Recent studies have highlighted the neuroprotective potential of Calendula officinalis extracts, particularly in the context of neurodegenerative conditions like Parkinson's disease. frontiersin.orgnih.gov Research using zebrafish models demonstrated that these extracts can alleviate symptoms and protect dopaminergic neurons. birmingham.ac.ukresearchgate.net The molecular mechanisms underlying these protective effects have been linked to the modulation of critical cellular signaling pathways. nih.govnih.gov
Specifically, active compounds within Calendula officinalis have been shown to concurrently activate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, and inhibit the ERK signaling pathway, which can be involved in cell death processes. nih.govnih.gov This dual action helps prevent neuronal death and alleviate neuronal degeneration. nih.gov However, the research that identified these pathway interactions attributed the effects to specific compounds such as 3,4-dicaffeoylquinic acid, isorhamnetin 3-O-glucoside, and calenduloside E. nih.govnih.gov Other studies suggest that the neuroprotective action of Calendula may stem from its potent antioxidant and anti-inflammatory properties, which can mitigate oxidative stress and excitotoxic brain damage. nih.gov The direct involvement and specific role of this compound in modulating these neuroprotective signaling pathways have not been explicitly defined in the current scientific literature.
Structure Activity Relationship Sar Studies of Calenduladiol and Its Analogues
Correlating Structural Modifications with Biological Potency
Chemical modifications of calenduladiol have been explored to identify structural features crucial for its biological potency. These modifications often focus on the hydroxyl groups at C-3 and C-16, and the isopropenyl moiety. conicet.gov.arconicet.gov.ar
Impact of Oxidation States on Cholinesterase Inhibition
Oxidation of this compound at specific positions can significantly impact its cholinesterase inhibitory activity. For instance, oxidized analogues such as 30-oxo-calenduladiol and 30-hydroxy-calenduladiol have shown enhanced AChE inhibition compared to the parent compound. sciforum.netsciforum.net This suggests that the presence of carbonyl or primary alcohol functionalities at the C-30 position may be a promising strategy for improving the pharmacological properties of this class of triterpene alcohols. sciforum.net Another study indicated that oxidation at C-16 of the lupane (B1675458) skeleton is important for selective inhibition of butyrylcholinesterase over acetylcholinesterase. science.gov
Here is a table summarizing the AChE inhibition of this compound and some oxidized derivatives at a specific concentration:
| Compound | AChE Inhibition at 0.2 mM (%) |
| This compound (1) | Moderate |
| 30-Oxo-calenduladiol (2) | 43 |
| 30-Hydroxy-calenduladiol (3) | 40 |
Influence of Esterification and Acetylation on Enzymatic Activity
Esterification and acetylation of the hydroxyl groups on this compound can lead to a decrease in enzymatic inhibitory activity. Acetylated derivatives of this compound, including this compound diacetate, 30-oxo-calenduladiol diacetate, and 30-hydroxy-calenduladiol triacetate, exhibited weaker AChE inhibition compared to this compound itself at the same concentration. sciforum.netsciforum.net This suggests that the free hydroxyl groups, particularly at C-3 and C-16, or the polarity they impart, are important for potent cholinesterase inhibition.
Role of Specific Hydroxyl Groups and Functional Moieties on Biological Efficacy
The position and presence of hydroxyl groups and other functional moieties play a critical role in the biological efficacy of this compound and its analogues. Modifications on the hydroxyl groups at C-3 and C-16, as well as the isopropenyl moiety, have been investigated for their effects on cholinesterase inhibition. conicet.gov.arconicet.gov.ar The importance of carbonyl moieties at the C-3 and C-16 positions over hydroxyl groups at the same positions for BACE1 inhibitory activity has also been demonstrated for lupane-type triterpenoids, which include this compound derivatives. nih.gov Selective chemical manipulations on different rings of triterpenoids like this compound have been performed to modify properties such as polarity, water affinity, hydrogen bonding, and sterics, which are relevant for anti-inflammatory activities. nih.govresearchgate.netresearchgate.net The chemical structure of dihydroxylated lupane-type triterpenes, such as 30-oxo-calenduladiol, has been considered a model for developing molecules with anti-HIV-1 activity by targeting the CCR5 receptor. researchgate.net
Computational Approaches in SAR: Molecular Docking and Ligand-Receptor Interactions
Computational approaches, particularly molecular docking, have been employed in SAR studies of this compound derivatives to gain insights into their interactions with biological targets like cholinesterases and BACE1. conicet.gov.arconicet.gov.arnih.govnih.gov Molecular docking allows for the prediction of the binding orientation and affinity of a ligand within the active site of a receptor, helping to explain observed biological activities and guide the design of new, more potent analogues. researchgate.net For instance, molecular modeling has been used to understand the interaction of lupane derivatives with BChE and the role of specific functional groups, such as a carbonyl at C-16, in their selectivity towards this enzyme. science.gov Molecular docking simulations have also revealed the importance of specific residues, like Tyr198, and hydrophobic interactions for the binding affinity of this compound derivatives to BACE1. nih.gov
Preclinical Research and Mechanistic Investigations of Calenduladiol in Controlled Environments
In Vitro Cellular and Biochemical Assays
In vitro assays are crucial for understanding the direct effects of calenduladiol on specific cells, enzymes, and biochemical pathways in a controlled laboratory setting.
Cell-Based Models for Inflammation and Cytokine Response
Cell-based models are employed to evaluate the impact of this compound on inflammatory processes and the production of cytokines. Studies have indicated that extracts containing triterpenoids, such as this compound and its esters, can influence inflammatory responses. For instance, n-hexanic and ethanolic extracts from Calendula officinalis flowers have been shown to activate the transcription factor NF-κB and increase the levels of the chemokine IL-8 in human keratinocytes. researchgate.net This suggests a potential role in modulating the inflammatory phase, although the direct effect of isolated this compound on these specific markers requires further focused investigation. Inflammation is a key immune response involving the release of cytokines and other signaling molecules, and its dysregulation is implicated in chronic conditions. promega.com Assays measuring cytokine release, such as TNF-α, IL-1β, and IL-6, are standard methods to assess inflammatory activity in cell cultures. promega.comnih.gov
Enzyme Kinetics Studies of Acetylcholinesterase and Butyrylcholinesterase
Enzyme kinetics studies have explored the interaction of this compound and its derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the hydrolysis of acetylcholine (B1216132). Research on lupane (B1675458) derivatives, including those prepared from this compound, has demonstrated selective inhibition of BChE over AChE. conicet.gov.arnih.gov For example, a study on semisynthetic triterpenoids derived from this compound and lupeol (B1675499) found that oxidation at the C-16 position of the lupane skeleton enhanced BChE inhibition. conicet.gov.arnih.gov Kinetic studies revealed that some of these derivatives act as competitive inhibitors of BChE, suggesting they bind to the enzyme's active site and compete with the substrate. conicet.gov.ar One derivative, 3,16,30-trioxolup-20(29)-ene, prepared from this compound, showed selective inhibition of BChE with an IC50 value of 21.5 μM. nih.gov
Antiviral Activity Assays in Cell Cultures (e.g., Cell-to-Cell Fusion)
In vitro antiviral activity assays, including those assessing cell-to-cell fusion, have been used to investigate the effects of this compound and its derivatives on viral processes. A study focusing on 30-oxo-calenduladiol, a lupane-type triterpene, demonstrated specific impairment of R5-tropic HIV-1 envelope-mediated viral infection and cell fusion in permissive cells. researchgate.netresearchgate.netnih.gov This derivative did not affect X4-tropic virus or general viral-induced membrane fusion events mediated by VSV-G virions, indicating a specific action against R5-tropic HIV-1. researchgate.netnih.gov 30-oxo-calenduladiol was found to compete for the binding of an anti-CCR5 monoclonal antibody or the natural chemokine CCL5 to the CCR5 viral coreceptor. researchgate.netnih.gov This suggests that its anti-HIV-1 activity against R5-tropic virus is linked to the selective occupancy of the CCR5 receptor. researchgate.net Cell-to-cell fusion assays are a method used to assess entry inhibitor susceptibility by quantifying the formation of multinucleated cells. stanford.edu
Cellular Migration and Proliferation Assays (e.g., Scratch Assay)
Cellular migration and proliferation assays, such as the scratch assay, are utilized to evaluate the influence of compounds on cell movement and growth, processes critical for wound healing and tissue regeneration. The scratch assay is an in vitro method to quantify fibroblast migration and proliferation into a wounded area. researchgate.netresearchgate.netnih.govuea.ac.uk Studies using Calendula officinalis extracts, which contain triterpenoids like this compound, have shown stimulation of fibroblast proliferation and migration at low concentrations. researchgate.netresearchgate.netnih.gov While this compound itself was not explicitly isolated and tested in some of these studies, related triterpenes like faradiol (B1211459) myristate and palmitate also demonstrated comparable stimulation rates, suggesting that triterpenes contribute to these effects. researchgate.netnih.gov Inhibition of proliferation in these assays indicated that the observed increase in cell numbers in the scratched area was primarily due to enhanced migration. researchgate.netresearchgate.net
Biochemical Assessments of Collagen Metabolism and Enzyme Activity
Biochemical assessments have been conducted to understand the effects of Calendula officinalis extracts, containing this compound, on collagen metabolism and related enzyme activity. Collagen metabolism is a key aspect of wound healing and tissue remodeling. nih.govnih.gov Studies have indicated that extracts can stimulate collagen biosynthesis. www.gob.pemazums.ac.ir Additionally, effects on the enzymatic activity of metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in tissue remodeling, have been observed with Calendula officinalis extracts. www.gob.pe The ethanolic extract of Calendula officinalis has been shown to inhibit collagenase activity in vitro and increase the amount of collagen in the supernatant of human dermal fibroblasts. researchgate.net These findings suggest that compounds within the extract, potentially including this compound, can influence the balance of collagen synthesis and degradation.
Investigations of Intracellular Signaling Pathways (e.g., NF-κB, PI3K/ERK)
Investigations into intracellular signaling pathways, such as NF-κB, PI3K, and ERK, provide insights into the molecular mechanisms by which this compound or extracts containing it exert their effects. The NF-κB pathway is a key regulator of inflammatory and cell survival pathways. sigmaaldrich.comnih.gov As mentioned earlier, Calendula officinalis extracts have been shown to activate NF-κB in human keratinocytes. researchgate.net The PI3K/Akt and MAPK/ERK signaling pathways are involved in various cellular processes, including proliferation, survival, and differentiation, and are often deregulated in diseases like cancer. nih.govmdpi.comresearchgate.net While direct studies on isolated this compound's impact on these pathways are less common in the provided context, research on Calendula officinalis flower extracts has indicated that active compounds can influence the PI3K/Akt and ERK pathways. nih.gov For instance, certain compounds identified in the extract were found to activate the PI3K/Akt pathway and inhibit the ERK pathway in the context of neuroprotection. nih.gov This suggests that triterpenoids like this compound, as components of these extracts, may play a role in modulating these complex intracellular signaling networks.
In Vivo Preclinical Animal Models for Biological Efficacy (Excluding Toxicity and Clinical Relevance)
In vivo studies using animal models are crucial for evaluating the potential biological efficacy of compounds like this compound before any potential human applications. researchgate.netcureraredisease.org These models allow for the investigation of effects within a complex living system. researchgate.net
Anti-inflammatory Models (e.g., Mouse Ear Oedema)
The anti-inflammatory properties of Calendula officinalis extracts, which contain triterpenoids including this compound, have been investigated in mouse ear oedema models. bioline.org.brresearchgate.netnih.gov This model is commonly used to assess topical anti-inflammatory activity. science.gov
Studies have shown that certain triterpenoids isolated from C. officinalis, such as esters of faradiol, can inhibit experimentally induced oedema in mice. bioline.org.br While specific data solely on this compound's efficacy in mouse ear oedema might be part of broader studies on triterpene mixtures or derivatives, research indicates that modifications to the structure of triterpenoids like faradiol, arnidiol, and this compound can influence their anti-inflammatory potency in this model. researchgate.netnih.gov
Data from studies on C. officinalis extracts, which contain this compound and other triterpenoids, demonstrate inhibitory effects on induced ear oedema. For instance, an ethyl acetate (B1210297) soluble fraction of a methanol (B129727) extract showed significant inhibition of TPA-induced inflammation in mice. bioline.org.br
Studies on Organ-Specific Responses (e.g., Vascular Smooth Muscle in Rats)
Research into the effects of this compound or related compounds on organ-specific responses, such as those in vascular smooth muscle in rats, is an area of investigation. Studies using rat vascular smooth muscle cells are employed to understand mechanisms related to cardiovascular function and disease, including hyperplasia and hypertrophy. cellapplications.comnih.gov While the provided search results discuss studies on rat vascular smooth muscle using other plant extracts and compounds mdpi.com, and the general use of rat models for studying vascular function cellbiologics.com, specific detailed findings on the direct effects of isolated this compound on rat vascular smooth muscle in vivo were not prominently featured. However, the broader context of studying natural compounds for their effects on vascular health in rat models exists.
Models for Neuroprotection (e.g., Zebrafish Larvae)
Zebrafish larvae are utilized as a model organism for studying neuroprotection due to their genetic similarity to humans and their optical transparency, which facilitates the observation of neuronal changes. frontiersin.orgnih.govmdpi.com Studies using Calendula officinalis extracts have explored their potential neuroprotective effects in zebrafish models, particularly in the context of Parkinson's disease-like pathology induced by neurotoxins like MPTP. frontiersin.orgnih.govnih.govwww.gob.pe
Research indicates that C. officinalis extracts can have positive effects on the dopaminergic neuron region in zebrafish larvae, potentially restoring neuronal length and fluorescence density in models of neurodegeneration. nih.govwww.gob.pe While these studies often attribute the effects to various active compounds within the extract, including flavonoids and saponins (B1172615) frontiersin.orgnih.gov, the potential contribution of triterpenoids like this compound to these observed neuroprotective effects in zebrafish models is an area of interest within the broader research on Calendula constituents.
Assessment of Biological Efficacy in Disease-Specific Animal Models
Animal models are widely used to assess the biological efficacy of potential therapeutic compounds in the context of specific diseases. researchgate.netcureraredisease.orgresearchgate.netplos.org These models aim to mimic aspects of human diseases, allowing researchers to study disease progression and evaluate the effects of interventions. researchgate.netplos.org
While the search results highlight the use of various disease-specific animal models, such as those for inflammation (mouse ear oedema, paw oedema), neurodegenerative diseases (zebrafish models for Parkinson's), and metabolic disorders (diabetes models in rodents) bioline.org.brfrontiersin.orgnih.govnih.govwww.gob.pemedcraveonline.commdpi.comfrontiersin.org, specific detailed findings on the efficacy of isolated this compound in a wide range of distinct disease-specific animal models were not extensively provided. However, the anti-inflammatory effects observed in oedema models fall under this category, demonstrating efficacy in a disease-like state (inflammation). bioline.org.brresearchgate.netnih.govmedcraveonline.com The use of Calendula officinalis extracts in models relevant to neuroprotection also represents assessment in a disease-related context. frontiersin.orgnih.govnih.govwww.gob.pe
The selection of appropriate animal models is crucial and depends on the specific disease and the aspect being studied. plos.orgmdpi.com While animal models provide valuable insights, it is important to note that translating findings from animal studies to human clinical outcomes can have limitations due to inherent differences between species and disease complexities. cureraredisease.orgplos.org
Data Table: Summary of In Vivo Efficacy Studies (Examples)
| Animal Model | Condition Studied | Compound/Extract Tested | Observed Effect (Efficacy) | Source |
| Mouse Ear Oedema | TPA-induced inflammation | C. officinalis extract | Significant inhibition of inflammation | bioline.org.br |
| Mouse Ear Oedema | Croton oil-induced oedema | Triterpenoid (B12794562) esters from C. officinalis | Inhibition of oedema | bioline.org.br |
| Zebrafish Larvae | MPTP-induced PD-like pathology | C. officinalis extract | Positive effects on dopaminergic neurons, inhibited locomotor impairment | frontiersin.orgnih.govnih.govwww.gob.pe |
| Rat Paw Oedema | Carrageenan-induced inflammation | C. officinalis extract | Significant inhibition of paw oedema | medcraveonline.com |
| Rat Paw Oedema | Dextran-induced inflammation | C. officinalis extract | Inhibition of paw oedema | medcraveonline.com |
Detailed Research Findings (Examples):
In the context of anti-inflammatory research, an ethyl acetate soluble fraction derived from a methanol extract of C. officinalis flowers demonstrated potent inhibition (84%) of 12-o-tetradecanoyl phorbol-13-acetate (TPA)-induced inflammation in mice ears. bioline.org.br
Studies investigating neuroprotection in zebrafish larvae exposed to MPTP showed that C. officinalis extracts significantly ameliorated the loss of dopaminergic neurons and neural vasculature. frontiersin.orgnih.gov The extract also reversed abnormal expressions of neurodevelopment-related genes and notably inhibited locomotor impairment in these PD-like zebrafish models. frontiersin.orgnih.gov At a concentration of 10 μg/mL, the extract was reported to restore the length and fluorescence density of the dopaminergic neuron region to levels comparable to a positive control drug. nih.govwww.gob.pe
Future Directions and Emerging Research Avenues for Calenduladiol
Discovery of Undiscovered Biological Activities and Therapeutic Applications
Research into calenduladiol and its derivatives continues to uncover potential therapeutic applications beyond those traditionally associated with Calendula officinalis extracts. Triterpenoids, including this compound, have drawn attention for their anti-inflammatory, anti-oedematous, antitumor, and anti-HIV activities. sciforum.netsciforum.net Specifically, a semi-synthetic derivative, 30-oxo-calenduladiol, has shown promise as a specific CCR5 antagonist, inhibiting R5-tropic HIV-1 infection by binding to the CCR5 receptor. researchgate.net This suggests a potential role for this compound derivatives in the development of new antiretroviral drugs. researchgate.net Further exploration of this compound's interactions with various biological targets and pathways is crucial to identify novel therapeutic uses. The complex mixture of compounds in Calendula officinalis, including triterpenoids like this compound and its esters, flavonoids, and carotenoids, contributes to its multifaceted biological effects such as anti-inflammatory, anti-cancer, and wound healing activities. nih.govencyclopedia.pubwhitesscience.com Future research can focus on isolating this compound and its specific esters to precisely determine their individual contributions to these activities and potentially uncover new ones.
Development of Advanced Formulation and Delivery Systems for Optimized Bioactivity
Optimizing the delivery of this compound is a key area for future research to enhance its bioavailability and therapeutic efficacy. Advanced formulation and drug delivery systems are being developed for various bioactive compounds, and these technologies can be applied to this compound. nih.govmdpi.com Colloidal drug delivery systems, utilizing nanoparticles, micelles, liposomes, emulsions, and dendrimers, offer potential for encapsulating this compound, protecting it from degradation, and enabling targeted and controlled release. formulationbio.com These systems can improve drug bioavailability and solubility, which is particularly relevant for lipophilic compounds like triterpenoids. formulationbio.com Research into tailoring the composition, size, and structure of such formulations can modulate the pharmacokinetic and pharmacodynamic characteristics of this compound. formulationbio.com Innovative capsule technologies, including those with built-in enteric properties or designed for specific release profiles, also present avenues for improving oral delivery. lonza.com
Sustainable Production of this compound via Advanced Bioengineering Strategies
Sustainable and efficient production of this compound is essential for its broader application. Advanced bioengineering strategies offer promising alternatives to traditional extraction from plants, which can be influenced by factors like climate and geographical location. talist.orgnih.gov Pathway elucidation and reconstruction in heterologous hosts, such as Nicotiana benthamiana, provide opportunities for sustainable access to valuable molecules like triterpenoids. biorxiv.org By functionally characterizing the enzymes involved in the biosynthesis of this compound and reconstructing its complete biosynthetic pathway in easily cultivable organisms, high levels of production can potentially be achieved. biorxiv.org This approach aligns with the broader goal of using bioengineering to create sustainable processes based on renewable resources and minimize environmental impact. talist.orgnih.govunivie.ac.at Metabolic engineering of microbial strains to convert biomass-derived sugars into lipids and fatty acids, which can then be used to produce compounds like triterpenoids, is another promising area. mdpi.com
Application of Integrated Multi-omics Approaches in this compound Research
Integrated multi-omics approaches can provide a comprehensive understanding of this compound's effects at a molecular level. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain deeper insights into how this compound interacts with biological systems. quanticate.comillumina.comnih.gov This can help identify specific molecular targets, understand the mechanisms underlying its biological activities, and reveal molecular phenotypes. quanticate.comnih.gov For example, multi-omics can help delineate complex regulatory mechanisms and uncover hierarchical relationships between metabolic pathways, chromatin states, and gene expression in response to this compound treatment. cd-genomics.com While multi-omics presents challenges in data handling and interpretation, advanced computational methods and data integration techniques are continuously being developed to address these. quanticate.comnih.gov Applying these approaches to this compound research can accelerate the discovery of its full therapeutic potential and provide a more complete picture than single-omics studies alone. illumina.com
Comparative Pharmacological and Mechanistic Studies with Other Pentacyclic Triterpenoids
This compound belongs to the class of pentacyclic triterpenoids, many of which exhibit diverse pharmacological activities. sciforum.netsciforum.net Comparative studies with other related triterpenoids found in Calendula officinalis, such as faradiol (B1211459) and arnidiol, as well as triterpenoids from other plant sources, are crucial for understanding the specific mechanisms of action of this compound and identifying potential synergies or differences in their biological effects. nih.govresearchgate.net Research has shown that the anti-inflammatory effects of Calendula are likely related to triterpenoid (B12794562) fatty acid esters, including those of this compound, faradiol, and arnidiol. nih.gov Comparing the activities and mechanisms of action of the free diol form of this compound with its esterified forms (e.g., this compound-3-O-palmitate, this compound-3-O-myristate) is also important, as esterification can influence bioavailability and activity. researchgate.net Such comparative studies can help in identifying the most potent and selective triterpenoids for specific therapeutic applications and provide insights for structural modifications to enhance activity.
Leveraging Artificial Intelligence and Machine Learning for this compound-focused Drug Discovery and SAR
Q & A
Basic: What experimental methods are used to characterize the structural identity of Calenduladiol?
This compound’s pentacyclic lupane structure is confirmed through a combination of 1D/2D NMR spectroscopy (e.g., H, C, HMQC, HMBC) and mass spectrometry. For example, HMBC correlations between C-3 (δ 79.3 ppm) and gem-dimethyl protons (δ 1.68) resolve ambiguities in hydroxyl and ketone group placements . Comparative analysis with known lupane-type triterpenoids (e.g., lupeol, lupenone) further validates assignments .
Basic: What are the standard protocols for isolating this compound from natural sources?
This compound is typically extracted via ethanolic maceration of plant material (e.g., Chuquiraga erinacea), followed by chromatographic purification (e.g., column chromatography with silica gel). Yields are optimized by adjusting solvent polarity and temperature during fractionation .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in bioactivity (e.g., anti-cholinesterase vs. anti-HIV activity) require systematic structure-activity relationship (SAR) studies . For instance, β-hydroxylation at C-16 is critical for cholinesterase inhibition, while α,β-unsaturated formyl groups enhance antiviral properties. Controlled derivatization (e.g., esterification at C-3) and standardized bioassays (e.g., IC comparisons) minimize variability .
Advanced: What experimental designs are recommended for studying this compound’s synergistic effects in complex matrices?
To evaluate synergies (e.g., in wound-healing hydrogels), use fractional factorial designs with variables like this compound concentration, co-compounds (e.g., chitosan), and biological endpoints (e.g., fibroblast proliferation). Data normalization against controls and multivariate analysis (e.g., ANOVA) isolate compound-specific effects .
Basic: How is this compound’s role in traditional medicinal applications validated scientifically?
Validation involves phytochemical profiling (HPLC-MS) of plant extracts (e.g., Calendula officinalis) and correlation with ethnopharmacological data. Anti-inflammatory activity is tested via in vitro assays (e.g., COX-2 inhibition), while cytotoxicity is assessed using human cell lines (e.g., MTT assay) .
Advanced: What strategies optimize the synthesis of bioactive this compound derivatives?
Derivatization focuses on functional group modification :
- Esterification : React C-3 hydroxyl with acyl chlorides in pyridine/DMAP to enhance lipophilicity (41–42% yield) .
- Hydrogenation : Catalytic hydrogenation of the Δ double bond reduces cytotoxicity while retaining anti-proliferative activity (65% yield) .
Purity is confirmed via H NMR integration and HPLC-PDA (>95%) .
Advanced: How can researchers address structural ambiguities in lupane-type triterpenoids like this compound?
Ambiguities (e.g., C-16α vs. β-OH configuration) are resolved through NOE difference experiments and X-ray crystallography. For example, H-16 coupling constants ( Hz) and NOE correlations between H-16 and H-22 confirm α-orientation .
Basic: What analytical techniques ensure purity and identity of synthesized this compound derivatives?
Use multi-modal validation :
- Spectroscopy : C NMR to confirm carbonyl (δ 173–175 ppm) and hydroxyl (δ 3.5–4.5 ppm) groups .
- Chromatography : HPLC with diode-array detection (DAD) to detect impurities (<2%) .
Advanced: What statistical tools are critical for analyzing contradictory bioactivity data across studies?
Employ meta-analysis with random-effects models to account for inter-study variability. Sensitivity analysis identifies outliers (e.g., assays with non-standardized cell lines). Tools like R’s metafor package or Python’s SciPy enable robust data synthesis .
Advanced: How can computational methods enhance SAR studies of this compound?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like acetylcholinesterase. Pair with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Validate predictions with in vitro IC assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
